3-((4-fluorophenyl)sulfonyl)-1-propylquinolin-4(1H)-one
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Overview
Description
The compound “3-((4-fluorophenyl)sulfonyl)-1-propylquinolin-4(1H)-one” is a quinolinone derivative with a fluorophenylsulfonyl group at the 3-position and a propyl group at the 1-position. Quinolinones are a class of organic compounds that are structurally similar to quinoline, but with a carbonyl group (C=O) replacing one of the carbon-hydrogen bonds in the pyridine ring . The presence of the fluorophenylsulfonyl group suggests that this compound may have unique reactivity or biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the fluorophenylsulfonyl group and the propyl group, as well as the overall shape and electronic structure of the molecule, would influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Medicinal Chemistry Applications
Compounds analogous to 3-((4-fluorophenyl)sulfonyl)-1-propylquinolin-4(1H)-one have shown significant potential in medicinal chemistry due to their biological activity. For instance, sulfonamide derivatives possess potent inhibitory activity against enzymes like phenylethanolamine N-methyltransferase (PNMT), highlighting their therapeutic potential in targeting related disorders (Grunewald et al., 2006). Moreover, these compounds' ability to form favorable interactions with enzymes underscores their importance in drug design and development.
Antimicrobial and Antifungal Activity
Sulfonamides and carbamates derived from fluorophenyl compounds exhibit good to potent antimicrobial and antifungal activities. The ability of these compounds to inhibit growth of various bacteria and fungi, as demonstrated by their minimum inhibitory concentration (MIC) values, indicates their potential as antimicrobial agents (Janakiramudu et al., 2017). This suggests a promising avenue for developing new antibiotics and antifungals based on the structural motif of this compound.
Organic Synthesis and Material Science
Compounds structurally related to this compound serve as key intermediates in the synthesis of complex organic molecules. For example, their application in cascade reactions enables the efficient synthesis of densely functionalized 3,4-dihydroquinolin-2(1H)-ones, showcasing their utility in constructing molecular complexity through multiple bond-forming events (Zhu et al., 2016). Additionally, sulfone-based electron transport materials derived from these compounds have been explored for their application in phosphorescent organic light emitting diodes (PhOLEDs), demonstrating their potential in the development of high-performance electronic devices (Jeon et al., 2014).
Future Directions
The future directions for research on this compound would likely depend on its intended use and observed properties. If it shows promising biological activity, for example, it could be further developed as a pharmaceutical. Alternatively, if it has unique chemical reactivity, it could be studied for use in synthetic chemistry .
Properties
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-1-propylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO3S/c1-2-11-20-12-17(18(21)15-5-3-4-6-16(15)20)24(22,23)14-9-7-13(19)8-10-14/h3-10,12H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLEBUAFBHNZHFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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